molecular formula C18H13ClN2O B2705023 1-[(4-chlorophenyl)methyl]-2-(furan-2-yl)-1H-1,3-benzodiazole CAS No. 637754-38-2

1-[(4-chlorophenyl)methyl]-2-(furan-2-yl)-1H-1,3-benzodiazole

Cat. No.: B2705023
CAS No.: 637754-38-2
M. Wt: 308.77
InChI Key: MAOXSTZHTOCBGV-UHFFFAOYSA-N
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Description

1-[(4-chlorophenyl)methyl]-2-(furan-2-yl)-1H-1,3-benzodiazole is a heterocyclic compound that combines a benzimidazole core with a furan ring and a chlorophenylmethyl group. Benzimidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-chlorophenyl)methyl]-2-(furan-2-yl)-1H-1,3-benzodiazole typically involves the condensation of 4-chlorobenzyl chloride with 2-furylbenzimidazole under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions: 1-[(4-chlorophenyl)methyl]-2-(furan-2-yl)-1H-1,3-benzodiazole undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The nitro group, if present, can be reduced to an amino group.

    Substitution: The chlorophenylmethyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Amino derivatives.

    Substitution: Substituted benzimidazole derivatives with various functional groups.

Scientific Research Applications

1-[(4-chlorophenyl)methyl]-2-(furan-2-yl)-1H-1,3-benzodiazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[(4-chlorophenyl)methyl]-2-(furan-2-yl)-1H-1,3-benzodiazole involves its interaction with specific molecular targets. The benzimidazole core can bind to DNA and proteins, disrupting their normal function. The furan ring and chlorophenylmethyl group enhance its binding affinity and specificity. This compound can inhibit enzymes and interfere with cellular processes, leading to its biological effects .

Comparison with Similar Compounds

    2-(2-Furyl)benzimidazole: Lacks the chlorophenylmethyl group but shares the benzimidazole and furan rings.

    4-Chlorobenzylbenzimidazole: Contains the chlorophenylmethyl group but lacks the furan ring.

Uniqueness: 1-[(4-chlorophenyl)methyl]-2-(furan-2-yl)-1H-1,3-benzodiazole is unique due to the combination of the benzimidazole core, furan ring, and chlorophenylmethyl group. This unique structure enhances its chemical reactivity and biological activity, making it a valuable compound for various applications .

Properties

IUPAC Name

1-[(4-chlorophenyl)methyl]-2-(furan-2-yl)benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13ClN2O/c19-14-9-7-13(8-10-14)12-21-16-5-2-1-4-15(16)20-18(21)17-6-3-11-22-17/h1-11H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAOXSTZHTOCBGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(N2CC3=CC=C(C=C3)Cl)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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